molecular formula C5H11Cl2N B2846754 (3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers CAS No. 2287345-32-6

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers

Cat. No.: B2846754
CAS No.: 2287345-32-6
M. Wt: 156.05
InChI Key: NSDKOZQBGQFMEF-UHFFFAOYSA-N
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Description

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C5H10ClN·HCl. It is a hydrochloride salt form of (3-chlorocyclobutyl)methanamine, which is a derivative of cyclobutane. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving (3-chlorocyclobutyl)methanamine;hydrochloride include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutyl derivatives .

Scientific Research Applications

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chlorocyclobutyl)methanamine;hydrochloride involves its interaction with molecular targets, primarily through its amine group.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A similar compound without the chlorine atom.

    (3-Bromocyclobutyl)methanamine;hydrochloride: A bromine-substituted analog.

Uniqueness

(3-chlorocyclobutyl)methanaminehydrochloride,Mixtureofdiastereomers is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

(3-chlorocyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDKOZQBGQFMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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